6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine
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Overview
Description
6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine is a complex organic compound with the molecular formula C₁₇H₁₄N₆O₃ It is characterized by the presence of a pyrimidine ring substituted with methoxy, nitro, and phenyldiazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a methoxy-substituted pyrimidine, followed by the introduction of the phenyldiazenyl group through a diazotization reaction. The final step involves the coupling of the diazonium salt with an amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), as well as oxidizing agents such as potassium permanganate (KMnO₄). Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenyldiazenyl group can participate in electron transfer reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine
- 4-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine
Uniqueness
6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of methoxy, nitro, and phenyldiazenyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
372978-09-1 |
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Molecular Formula |
C17H14N6O3 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
6-methoxy-5-nitro-N-(4-phenyldiazenylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H14N6O3/c1-26-17-15(23(24)25)16(18-11-19-17)20-12-7-9-14(10-8-12)22-21-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) |
InChI Key |
GLYKKBIHPPXNPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1[N+](=O)[O-])NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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